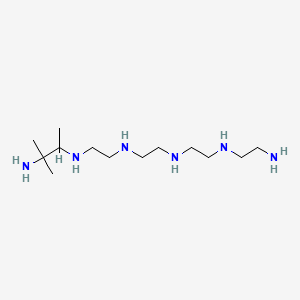
Trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine can be synthesized through the reaction of ethylenediamine with formaldehyde and hydrogen cyanide, followed by hydrogenation. The reaction conditions typically involve elevated temperatures and pressures to facilitate the formation of the desired polyamine .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of ethylenediamine with formaldehyde and hydrogen cyanide in the presence of a catalyst. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form lower amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halides and other electrophiles are used under basic or neutral conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Lower amines.
Substitution: Substituted polyamines.
Scientific Research Applications
Trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein studies.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as a curing agent for epoxy resins
Mechanism of Action
The mechanism of action of trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine involves its ability to form stable complexes with metal ions and interact with various molecular targets. The compound’s polyamine structure allows it to bind to nucleic acids, proteins, and other biomolecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
Tetraethylene pentamine: Another polyamine with similar properties but shorter chain length.
Hexamethylene diamine: A diamine with a different structure and applications.
Diethylenetriamine: A smaller polyamine with fewer nitrogen atoms.
Uniqueness
Trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine is unique due to its longer chain length and higher number of nitrogen atoms, which provide enhanced binding capabilities and versatility in various applications compared to its shorter-chain counterparts .
Properties
CAS No. |
85154-22-9 |
|---|---|
Molecular Formula |
C13H34N6 |
Molecular Weight |
274.45 g/mol |
IUPAC Name |
3-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]-2-methylbutane-2,3-diamine |
InChI |
InChI=1S/C13H34N6/c1-12(13(2,3)15)19-11-10-18-9-8-17-7-6-16-5-4-14/h12,16-19H,4-11,14-15H2,1-3H3 |
InChI Key |
KWWCPGKBUVGQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)N)NCCNCCNCCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


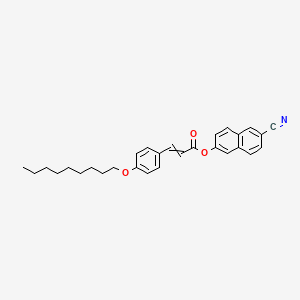

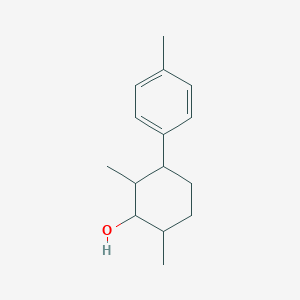
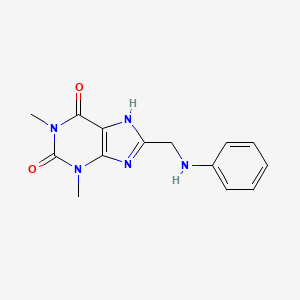
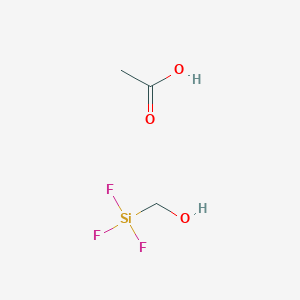

![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate](/img/structure/B14409733.png)

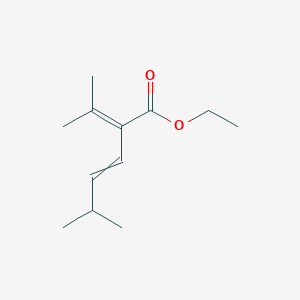
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)
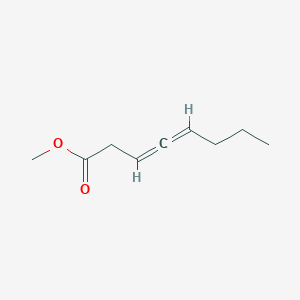
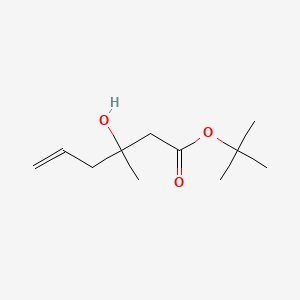
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester](/img/structure/B14409813.png)
